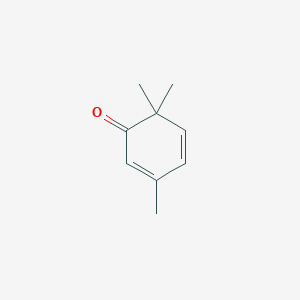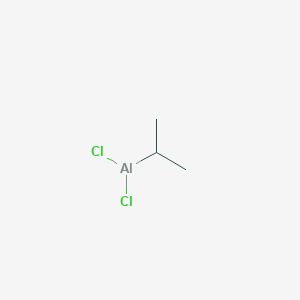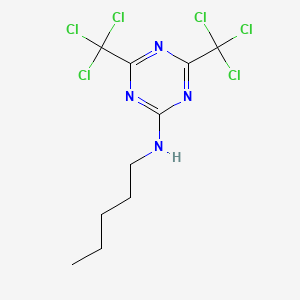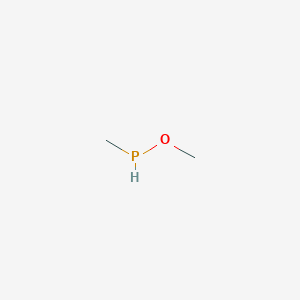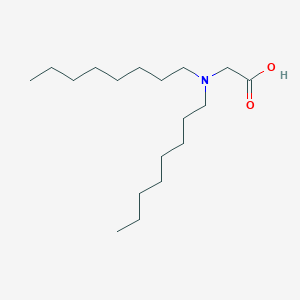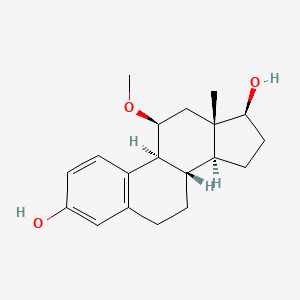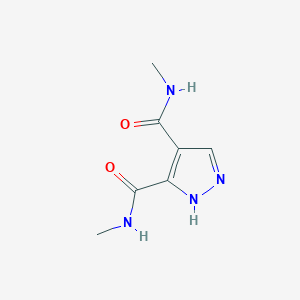
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two carboxamide groups at positions 4 and 5, and methyl groups at the nitrogen atoms N4 and N5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the carboxamide groups. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxamide groups but has similar substitution patterns on the pyrazole ring.
Uniqueness
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two carboxamide groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Propiedades
Número CAS |
21272-58-2 |
|---|---|
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-N,5-N-dimethyl-1H-pyrazole-4,5-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-3-10-11-5(4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) |
Clave InChI |
HJDOFMWSFCGTRK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(NN=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



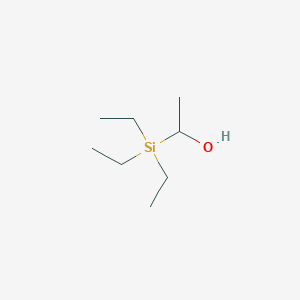
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


